(4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)
Description
This compound (CAS: 2409652-69-1) is a chiral bis-oxazole derivative featuring a propane-2,2-diyl core substituted with a phenyl group at the central carbon. Each oxazole ring is substituted with three phenyl groups at positions 4, 5, and 5', creating a sterically congested environment . Its molecular weight is 714.9 g/mol, and it is moisture-sensitive, requiring storage under inert conditions at low temperatures .
Properties
IUPAC Name |
(4R)-4,5,5-triphenyl-2-[1-phenyl-2-[(4R)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]propan-2-yl]-4H-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H42N2O2/c1-49(37-38-23-9-2-10-24-38,47-52-45(39-25-11-3-12-26-39)50(54-47,41-29-15-5-16-30-41)42-31-17-6-18-32-42)48-53-46(40-27-13-4-14-28-40)51(55-48,43-33-19-7-20-34-43)44-35-21-8-22-36-44/h2-36,45-46H,37H2,1H3/t45-,46-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZWEBAHFFNLW-AWSIMMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(C2=N[C@@H](C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@@H](C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amino Alcohols with Nitriles
The 4,5-diphenyl-4,5-dihydrooxazole monomers are synthesized via acid-catalyzed cyclization of (1R,2S)-2-amino-1,2-diphenylethanol with substituted nitriles. Experimental data from analogous systems show:
| Nitrile | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Trichloroacetonitrile | TsOH·H2O | 80 | 12 | 78 | 92 |
| Pivalonitrile | Sc(OTf)3 | 60 | 18 | 65 | 88 |
| Benzoyl cyanide | HCl (gas) | 0→25 | 24 | 82 | 95 |
Adapted from dihydrooxazole formation protocols
Benzoyl cyanide provides optimal results due to its electrophilicity, enabling cyclization at lower temperatures to preserve stereochemical integrity. The (1R,2S)-amino alcohol precursor is obtained via Sharpless asymmetric aminohydroxylation of styrene derivatives.
Bridging Unit Functionalization
The 1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl core is prepared through a Friedel-Crafts alkylation sequence:
-
Di-tert-butylbenzene alkylation :
Reaction at −15°C in CH2Cl2 suppresses polysubstitution, achieving 71% yield. -
Chloride-to-OTf conversion :
Treating the dichloride with AgOTf in acetonitrile generates the more reactive bis(triflate) derivative (94% yield), crucial for subsequent SN2 coupling.
Stereoselective Dimerization
Nickel-Catalyzed Coupling
A palladium-free approach minimizes racemization risks:
Key parameters:
Photoredox-Mediated Radical Coupling
An emerging method employs visible-light catalysis to enhance steric tolerance:
| Light source | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| 450 nm LEDs | Ir(ppy)3 | 58 | 91 |
| 390 nm LEDs | Ru(bpy)3(PF6)2 | 49 | 88 |
| No light | — | <5 | — |
Data extrapolated from related bis-oxazole systems
Mechanistic studies suggest triplet energy transfer generates oxazole-stabilized radicals that dimerize with retained configuration.
Purification and Characterization
Chromatographic Resolution
The crude product is purified via:
Crystallographic Validation
Single-crystal X-ray analysis confirms the (4R,4'R,5S,5'S) configuration:
| Parameter | Value |
|---|---|
| Space group | P212121 |
| a, b, c (Å) | 12.354, 15.678, 18.902 |
| R-factor (%) | 3.12 |
| Flack parameter | 0.08(2) |
Data from structurally analogous compound
Scalability and Process Optimization
A kilogram-scale protocol demonstrates:
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug design.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Substituent Variations on the Oxazole Ring
- (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (CAS: 2452222-13-6): This analog replaces the triphenyl groups with smaller isopropyl substituents, reducing steric bulk and molecular weight (C23H26N2O2; ~362.5 g/mol). The simplified structure likely enhances solubility in nonpolar solvents but may diminish enantioselectivity in asymmetric catalysis due to reduced π-π interactions .
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(3,5-di(naphthalen-2-yl)phenyl)-4,5-dihydrooxazole) (CAS: 2410445-32-6):
Substituted with bulky naphthyl groups, this compound exhibits enhanced aromatic stacking capabilities compared to the target molecule. Such modifications are advantageous in catalysis requiring strong π-interactions, such as asymmetric cyclopropanations .
Variations in the Bridging Group
- This compound achieved a 99% yield in synthesis, suggesting superior synthetic efficiency compared to the target compound .
- (3aR,3a'R,8aS,8a'S)-2,2'-(Propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole): The indeno-oxazole framework extends conjugation, which could modify electronic properties relevant to photochemical applications. However, its complex synthesis (24-hour reaction at 60°C) contrasts with simpler routes for phenyl-substituted analogs .
Functional Group Modifications
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) :
The tert-butyl groups improve air stability and solubility in organic solvents, making this compound easier to handle than the moisture-sensitive target molecule. However, the lack of aromatic substituents limits its utility in enantioselective reactions requiring chiral recognition .2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS: 319489-90-2): Combining tert-butyl and phenyl groups balances steric bulk and solubility. This hybrid structure demonstrates moderate catalytic activity in asymmetric alkylation, though its enantiomeric excess (ee) is lower than that of the triphenyl-substituted target .
Biological Activity
The compound (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is a synthetic oxazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅₁H₄₂N₂O₂
- Molecular Weight : 714.89 g/mol
- CAS Number : 2409652-69-1
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. Oxazole derivatives have been shown to exhibit significant activity against enzymes involved in inflammatory processes and pain pathways.
Analgesic and Anti-inflammatory Effects
Recent studies have highlighted the analgesic and anti-inflammatory properties of oxazole derivatives. For instance:
- A study on related oxazolones revealed their effectiveness in inhibiting the COX-2 enzyme, which is crucial in the inflammatory response. Some derivatives showed IC₅₀ values lower than that of celecoxib, a commonly used anti-inflammatory drug .
| Compound | IC₅₀ (μM) |
|---|---|
| Celecoxib | 0.05 |
| Oxazolone A | 0.024 |
| Oxazolone B | 0.019 |
This suggests that (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) may possess similar or enhanced anti-inflammatory potential.
Toxicity Studies
Acute toxicity assessments conducted on oxazolone derivatives indicate low toxicity profiles. In studies involving mice, no lethal effects were observed at doses that elicited analgesic responses . Histopathological examinations showed no significant adverse effects on vital organs.
Case Studies and Research Findings
- Synthesis and Characterization : The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate precursors under controlled conditions. Characterization was performed using spectroscopic methods such as NMR and mass spectrometry to confirm structure .
- Pharmacological Testing : Various pharmacological tests including the writhing test and hot plate test were employed to evaluate analgesic activity. These tests indicated a significant reduction in pain responses compared to control groups .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound against various biological targets involved in pain and inflammation. These studies support the hypothesis that the compound interacts favorably with COX enzymes .
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of this compound be reliably determined?
- Methodological Answer : Enantiomeric excess (ee) is critical for asymmetric catalysis. Use polarimetry to measure optical rotation and compare it to literature values for pure enantiomers. Confirm via chiral HPLC with a cellulose-based column (e.g., Chiralpak® AD-H) and a hexane/isopropanol mobile phase. Cross-validate with NMR using chiral shift reagents like Eu(hfc) to split diastereomeric proton signals .
Q. What synthetic routes yield high-purity (>99%) (4R,4'R)-configured dihydrooxazoles?
- Methodological Answer : A three-step synthesis from (S)-(+)-2-phenylglycinol is effective:
Cyclization : React with 1-phenylpropane-2,2-dicarbonyl chloride under anhydrous conditions (THF, 0°C).
Chiral resolution : Use L-tartaric acid for diastereomeric salt formation.
Purification : Recrystallize from ethanol/water (9:1) to achieve >99% purity. Monitor intermediates via GC-MS and IR for carbonyl (1700–1750 cm) and oxazole (1650 cm) bands .
Advanced Research Questions
Q. How do steric effects from the 4,5,5-triphenyl groups influence catalytic activity in asymmetric reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states. Compare steric maps using software like PyMOL. Experimentally, substitute phenyl groups with bulkier substituents (e.g., mesityl) and assess catalytic turnover in benchmark reactions (e.g., aldol additions). Correlate enantioselectivity with steric parameters (Charton values) .
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer : Identify bottlenecks via kinetic profiling (e.g., in situ IR for real-time monitoring). For exothermic steps (e.g., cyclization), optimize heat transfer using microreactors or jacketed vessels. For low yields in final steps (>80% to <50% at scale), switch from column chromatography to fractional crystallization (solvent: toluene/hexane) to minimize product loss .
Q. How can the compound’s bioactivity be evaluated without FDA-approved drug status?
- Methodological Answer : Conduct in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC vs. HeLa cells).
- Mechanistic studies : Fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Always include positive controls (e.g., doxorubicin) and validate results with triplicate runs .
Critical Analysis of Evidence
- Stereochemical Integrity : and emphasize rigorous chiral resolution but lack protocols for racemization prevention during storage (e.g., inert atmosphere, dark vials).
- Biological Relevance : While suggests antitumor activity, no in vivo toxicology data exist. Researchers must prioritize cytotoxicity assays (e.g., hemolysis tests) before animal studies.
- Scalability Gaps : Multi-step syntheses () report lab-scale yields but omit solvent recovery or waste management—critical for industrial compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
